![molecular formula C4HBrF3NO B2582490 2-Bromo-5-(trifluoromethyl)oxazole CAS No. 1780906-73-1](/img/structure/B2582490.png)
2-Bromo-5-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-5-(trifluoromethyl)oxazole” is an organic compound that has gained attention in various fields of research and industry due to its unique physical and chemical properties. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazole derivatives often begins with readily available starting materials. For instance, the synthesis of a bisoxazole derivative and a bromo-substituted oxazole derivative was reported using 2,5-dimethoxybenzaldehyde, hydroquinone, and p-toluenesulfonylmethyl isocyanide (TosMIC) as starting materials . The Van Leusen oxazole synthesis method, which relies on TosMIC, is commonly used .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-(trifluoromethyl)oxazole” is C4HBrF3NO . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Chemical Reactions Analysis
Oxazoles are known for their high reactivity, which is linked to their thermal instability. This often necessitates specialized reaction conditions and cryogenic temperatures for their successful generation and use in synthesis . The advent of flow microreactor technology has revolutionized this field, expanding the possibilities of reactive organometallic intermediates within synthetic chemistry .
Scientific Research Applications
- Biological Activities : Oxazoles, including 2-Bromo-5-(trifluoromethyl)oxazole, exhibit diverse biological activities. Researchers have explored their potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents .
- Magnetic Nanocatalysts : Over the last decade, magnetic nanocomposites have revolutionized organic synthesis. Researchers have used them as efficient and eco-friendly catalysts for preparing various derivatives of oxazoles, including 2-Bromo-5-(trifluoromethyl)oxazole. These nanocatalysts offer high stability, easy surface modification, and simple separation using an external magnet .
Medicinal Chemistry and Drug Discovery
Organic Synthesis and Catalysis
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “2-Bromo-5-(trifluoromethyl)oxazole” can depend on various factors, including how it is handled and the specific conditions under which it is used. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions in the research and application of “2-Bromo-5-(trifluoromethyl)oxazole” and similar compounds are likely to be influenced by advances in synthetic methods, the discovery of new biological activities, and the development of new pharmaceuticals . The increasing importance of oxazole in the field of medicinal chemistry suggests that there will be continued interest in synthesizing various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NO/c5-3-9-1-2(10-3)4(6,7)8/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPQJBBCKLIRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)oxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.